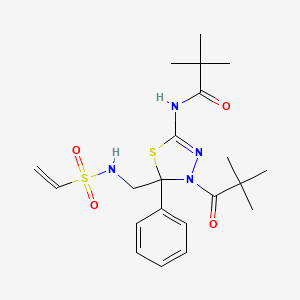
N-(5-phenyl-4-pivaloyl-5-(vinylsulfonamidomethyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)pivalamide
Übersicht
Beschreibung
N-(5-phenyl-4-pivaloyl-5-(vinylsulfonamidomethyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)pivalamide is a useful research compound. Its molecular formula is C21H30N4O4S2 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-phenyl-4-pivaloyl-5-(vinylsulfonamidomethyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)pivalamide is a complex organic compound belonging to the class of thiadiazole derivatives. This article explores its biological activity, synthesis, and potential applications based on available literature.
Structure and Synthesis
The compound features a thiadiazole ring , which is known for its diverse biological activities. The synthesis typically involves several steps:
- Formation of the Thiadiazole Core : The initial step involves the reaction of appropriate precursors to form the thiadiazole structure.
- Pivaloylation : This step introduces the pivaloyl group, enhancing the compound's lipophilicity and biological activity.
- Vinylsulfonamidomethyl Group Introduction : This modification is crucial for enhancing interaction with biological targets.
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a thiadiazole moiety exhibit significant activity against various pathogens:
- Antibacterial Activity : this compound has shown promising results against Gram-positive and Gram-negative bacteria. For instance, studies have reported Minimum Inhibitory Concentrations (MIC) in the range of 0.03 to 4 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has potential anti-inflammatory properties due to its ability to inhibit key enzymes involved in inflammatory pathways. Research suggests that derivatives of thiadiazoles can modulate inflammatory responses effectively .
Anticancer Activity
Emerging studies indicate that thiadiazole derivatives may possess anticancer properties. The compound's structural features allow it to interact with cancer cell receptors, potentially leading to apoptosis in malignant cells . For example, certain analogs have demonstrated cytotoxic effects comparable to established chemotherapeutics such as cisplatin .
Case Studies
- Study on Antimicrobial Efficacy : A series of thiadiazole derivatives were synthesized and tested for their antimicrobial activity against various strains. The results indicated that modifications on the thiadiazole ring significantly influenced their antibacterial potency .
- Anti-inflammatory Mechanism Investigation : In vitro studies assessed the compound's ability to inhibit pro-inflammatory cytokines in cultured macrophages. Results showed a marked reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent .
Data Tables
The following table summarizes key biological activities and findings related to this compound:
Eigenschaften
IUPAC Name |
N-[4-(2,2-dimethylpropanoyl)-5-[(ethenylsulfonylamino)methyl]-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4S2/c1-8-31(28,29)22-14-21(15-12-10-9-11-13-15)25(17(27)20(5,6)7)24-18(30-21)23-16(26)19(2,3)4/h8-13,22H,1,14H2,2-7H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVCYVMLABWRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN(C(S1)(CNS(=O)(=O)C=C)C2=CC=CC=C2)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















